Home > Products > Screening Compounds P89314 > Thalidomide-5-O-C6-NH2 (hydrochloride)
Thalidomide-5-O-C6-NH2 (hydrochloride) -

Thalidomide-5-O-C6-NH2 (hydrochloride)

Catalog Number: EVT-10993011
CAS Number:
Molecular Formula: C19H24ClN3O5
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5-O-C6-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later recognized for its teratogenic effects. This specific derivative is synthesized to enhance the compound's therapeutic potential while minimizing adverse effects. Thalidomide-5-O-C6-NH2 is primarily classified as a cereblon ligand, which plays a crucial role in targeted protein degradation through the ubiquitin-proteasome system.

Source

The compound is synthesized through various chemical methods, often involving modifications of the thalidomide structure to create functional derivatives that can be utilized in scientific research and potential therapeutic applications.

Classification

Thalidomide-5-O-C6-NH2 falls under the category of pharmaceutical intermediates and biochemical research reagents. Its classification as a cereblon ligand places it within a specialized group of compounds used in studies related to protein interactions and degradation pathways.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5-O-C6-NH2 typically involves several steps, including:

  1. Starting Material Preparation: The synthesis begins with thalidomide as the base compound.
  2. Functionalization: The introduction of an aminohexyl group at the 5-O position of thalidomide.
  3. Purification: The product is purified through recrystallization techniques to obtain the hydrochloride salt form.

Technical Details

A common synthetic route involves the reaction of thalidomide with an appropriate amine under controlled conditions, often utilizing solvents such as dimethylformamide or acetone. The reaction may require specific temperature and time adjustments to ensure high yield and purity. For instance, heating the reaction mixture to 40°C for extended periods can facilitate complete conversion of reactants to products .

Molecular Structure Analysis

Structure

The molecular formula for Thalidomide-5-O-C6-NH2 (hydrochloride) is C21H26N4O6C_{21}H_{26}N_{4}O_{6}. The IUPAC name is N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide. The structure features a complex arrangement that includes:

  • An isoindoline core
  • A dioxopiperidine moiety
  • An aminohexyl side chain

Data

Key structural data includes:

  • Molecular Weight: 430.5 g/mol
  • InChI Key: CLCAGXGZYYPIPR-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

Thalidomide-5-O-C6-NH2 participates in various chemical reactions:

  1. Oxidation: Can undergo oxidation to form more reactive species.
  2. Reduction: Reduction reactions can yield derivatives with altered functional groups.
  3. Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are exchanged.

Technical Details

Reagents commonly used in these reactions include:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., sodium borohydride)
  • Catalysts for facilitating substitution reactions .
Mechanism of Action

Thalidomide-5-O-C6-NH2 exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to targeted protein degradation, particularly affecting substrates involved in various cellular processes.

Process and Data

Upon binding to cereblon, Thalidomide-5-O-C6-NH2 alters substrate specificity, facilitating the ubiquitination and subsequent degradation of proteins linked to disease pathology, such as certain transcription factors involved in tumor progression .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5-O-C6-NH2 (hydrochloride) typically appears as a white crystalline solid. Its solubility characteristics are influenced by the hydrochloride form, enhancing its solubility in aqueous solutions.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile allows it to engage in various chemical transformations typical for amides and substituted aromatic compounds .

Applications

Thalidomide-5-O-C6-NH2 has several significant applications in scientific research:

  1. Chemistry: Utilized in synthesizing PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
  2. Biology: Employed in studies investigating protein-protein interactions and cellular signaling pathways.
  3. Medicine: Investigated for therapeutic applications, particularly in oncology and autoimmune diseases due to its ability to modulate immune responses and inhibit angiogenesis.
  4. Industry: Used in drug development processes aimed at creating novel therapeutic agents targeting specific diseases .
PROTAC Development and Molecular Design Principles

Rationale for Cereblon Ligand Selection in Targeted Protein Degradation Systems

Cereblon (CRBN), a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, serves as a preferred molecular scaffold for proteolysis-targeting chimera (PROTAC) design due to its ligandability and well-characterized interactions with immunomodulatory imide drugs (IMiDs). Thalidomide-5-O-C6-NH₂ hydrochloride (CAS 2761398-05-2/2245697-88-3) is engineered from the thalidomide pharmacophore to exploit CRBN's substrate recruitment machinery. Unlike Von Hippel-Lindau (VHL) or MDM2 E3 ligases, CRBN exhibits broad tissue expression and adaptability to diverse neo-substrates when complexed with IMiD-based ligands [2] [8]. This derivative retains CRBN-binding affinity while minimizing off-target degradation of zinc-finger transcription factors (e.g., IKZF1/3), a limitation observed with classical IMiDs [4] [10].

The therapeutic significance of CRBN recruitment is evidenced by clinical-stage PROTACs, where 12 of 15 candidates in phase I/II trials utilize CRBN recruiters [2]. This preference stems from CRBN's catalytic efficiency in ubiquitin transfer and the proteasome-dependent degradation of oncoproteins like BRD4, STAT3, and androgen receptors [2] [5]. Thalidomide-5-O-C6-NH₂ hydrochloride serves as a critical anchor in PROTACs due to its ability to induce proximity between CRBN and target proteins at nanomolar concentrations, enabling event-driven pharmacology rather than occupancy-based inhibition [6] [8].

Table 1: Comparison of E3 Ligases Used in Clinical-Stage PROTACs

E3 LigaseRepresentative PROTACTarget ProteinTherapeutic Area
Cereblon (CRBN)ARV-471Estrogen receptorBreast cancer
Cereblon (CRBN)ARV-110Androgen receptorProstate cancer
VHLDT2216BCL-XLHematologic malignancies
UndisclosedARV-766Androgen receptorProstate cancer

Optimization of Linker Length and Composition for CRBN Recruitment Efficiency

Linker design is a critical determinant of PROTAC efficacy, governing spatial orientation, ternary complex stability, and proteasomal degradation kinetics. Thalidomide-5-O-C6-NH₂ hydrochloride incorporates a six-carbon aminohexoxy linker (C6), empirically optimized to balance rigidity, hydrophilicity, and distance between the CRBN-binding moiety and the target protein warhead [3] [6]. The C6 alkyl chain enables:

  • Conformational Flexibility: Facilitates optimal positioning of the POI within the CRL4^CRBN^ ubiquitination zone, enhancing ubiquitin transfer efficiency [6].
  • Hydrophilic-Hydrophobic Balance: The terminal amino group (hydrochloride salt) improves aqueous solubility, countering the hydrophobic thalidomide core, thereby enhancing cellular permeability [4].
  • Reduced Steric Hindrance: Compared to bulkier polyethylene glycol (PEG) linkers, C6 minimizes entropic penalties during ternary complex formation [6].

Studies on ursane-thalidomide PROTACs demonstrate that shortening the linker to C4 impedes degradation of MDM2, while extending it to C8 reduces cell permeability [3]. Similarly, BET degraders like dBET1 (thalidomide-JQ1 conjugate) show maximal BRD4 degradation at C4-C6 linkers, validating the "Goldilocks zone" principle [2] [6]. Computational modeling confirms that C6 enables a 15–20 Å span, ideal for engaging CRBN with folded domains of kinases or nuclear receptors [6].

Table 2: Impact of Linker Length on PROTAC Efficiency

Linker LengthPROTAC ExampleDegradation Efficiency (DC₅₀)Key Limitations
C4Ursane-Pomalidomide-C4250 nM (MDM2)Suboptimal ternary complex formation
C6Thalidomide-5-O-C6-NH₂-dasatinib10 nM (BCR-ABL)Balanced flexibility/solubility
C8BETd-260 (C8-PEG)40 nM (BRD4)Reduced cellular uptake

Structure-Activity Relationship Analysis of Thalidomide Derivatives in PROTAC Architecture

The bioactivity of thalidomide-5-O-C6-NH₂ hydrochloride is governed by strategic modifications to the parent thalidomide scaffold:

  • C5 Position Functionalization: Substitution at C5 with O-C6-NH₂ disrupts interactions with zinc-finger domains (e.g., SALL4, IKZF1), reducing teratogenic off-target effects while preserving CRBN binding. The C5 alkoxy group sterically occludes the "structural degron" interface required for neo-substrate recruitment [4] [10].
  • Glutarimide Ring Conservation: The phthalimide moiety remains unmodified to maintain hydrogen bonding with CRBN residues His378 and Trp386. Truncation or methylation at this site abolishes E3 ligase engagement [4] [8].
  • Aminohexoxy Linker Synergy: The terminal amine enables conjugation to carboxylic acid-containing warheads (e.g., kinase inhibitors) via amide coupling, enhancing synthetic tractability. Proteomic analyses confirm >90% degradation specificity for target proteins versus non-targets [5].

Comparative studies show that replacing C5-H with hydrophobic groups (e.g., fluorine or methyl) further diminishes off-target degradation of zinc-finger proteins by 70–90% [4]. However, the aminohexoxy chain uniquely enables efficient POI ubiquitination due to its dual role in solubilization and spatial alignment. Structural analyses reveal that the C6 linker positions the warhead 8–12 Å from the CRBN surface, enabling optimal lysine residue presentation to E2 ubiquitin-conjugating enzymes [4] [6].

Table 3: Key Modifications in Thalidomide Derivatives for PROTAC Design

DerivativeModificationCRBN Affinity (Kd, nM)Off-Target Degradation
ThalidomideNone250High (IKZF1/3, SALL4)
PomalidomideAmino-substitution at C4100Moderate
Thalidomide-5-O-C6-NH₂C5 alkoxyaminyl linker300Low
C5-Fluorinated analogC5-F280Minimal

Impact of Species-Specific CRBN Variations

Human CRBN contains Val388, whereas murine CRBN harbors Ile391 at the homologous position. This single-residue difference historically limited murine model translation due to reduced IMiD binding. However, thalidomide-5-O-C6-NH₂ hydrochloride retains comparable binding to both human and mouse CRBN (Kd ≈ 300–400 nM), enabling PROTAC efficacy in xenograft models [10]. Molecular dynamics simulations confirm that the C5 modification accommodates the larger Ile391 side chain without steric clash, preserving ternary complex formation [10].

Clinical Translation and Target Scope

PROTACs incorporating this derivative target diverse disease-relevant proteins:

  • Oncogenic Kinases: SIAIS056 (BCR-ABL degrader) induces tumor regression in K562 xenografts [5].
  • Nuclear Receptors: ARV-471 achieves >90% ERα degradation in breast cancer models [2] [8].
  • Undruggable Targets: KT-333 promotes STAT3 degradation in lymphoma models [2].

The versatility of thalidomide-5-O-C6-NH₂ hydrochloride underscores its role as a cornerstone in next-generation PROTACs, bridging CRBN's catalytic power with precision targeting of pathological proteins [1] [8].

Properties

Product Name

Thalidomide-5-O-C6-NH2 (hydrochloride)

IUPAC Name

5-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C19H24ClN3O5

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C19H23N3O5.ClH/c20-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)22(18(13)25)15-7-8-16(23)21-17(15)24;/h5-6,11,15H,1-4,7-10,20H2,(H,21,23,24);1H

InChI Key

KNTMURBBEAVSHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.